molecular formula C24H23NO5S2 B12011489 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate

Cat. No.: B12011489
M. Wt: 469.6 g/mol
InChI Key: OALOOMXFNNQLRV-FYJGNVAPSA-N
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Description

This compound features a thiazolidin-4-one core substituted with a tetrahydrofurfurylmethyl group at position 3, a thioxo group at position 2, and an (E)-configured benzylidene moiety at position 3. The aromatic ring is esterified with a 3-methylbenzoate group and contains a methoxy substituent at position 2 (Figure 1). The tetrahydrofuran (THF) ring in the substituent may enhance solubility and bioavailability compared to bulkier alkyl or aryl groups .

Key structural attributes:

  • Thiazolidinone core: Known for diverse biological activities, including antimicrobial and anti-inflammatory effects .
  • Tetrahydrofurfurylmethyl group: A unique feature that differentiates it from other thiazolidinone derivatives.
  • 3-Methylbenzoate ester: Influences lipophilicity and metabolic stability .

Properties

Molecular Formula

C24H23NO5S2

Molecular Weight

469.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C24H23NO5S2/c1-15-5-3-6-17(11-15)23(27)30-19-9-8-16(12-20(19)28-2)13-21-22(26)25(24(31)32-21)14-18-7-4-10-29-18/h3,5-6,8-9,11-13,18H,4,7,10,14H2,1-2H3/b21-13+

InChI Key

OALOOMXFNNQLRV-FYJGNVAPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC4CCCO4)OC

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC4CCCO4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and the desired scale of production. Optimization of reaction conditions, such as temperature, pressure, and the use of efficient catalysts, is crucial to achieve high efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are optimized based on the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Thiazolidinone Derivatives

Compound A : Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-2-(2-(2-hydroxyethoxy)ethoxy)phenoxy)methyl)benzoate ()
  • Structural differences :
    • Replaces the THF-methyl group with a 4-fluorobenzyl substituent.
    • Contains a triisopropylsilyl (TIPS) ether and a polyethylene glycol-like side chain.
  • Impact on properties :
    • Increased molecular weight (724.27 g/mol vs. ~500 g/mol for the target compound).
    • Enhanced aqueous solubility due to the hydrophilic ethoxy chain .
Compound B : 5-[[3-Chloro-4-[(4-Fluorophenyl)methoxy]phenyl]methylene]-3-ethyl-2-thioxo-4-thiazolidinone (CAS 255865-23-7, )
  • Structural differences :
    • Substitutes the THF-methyl group with an ethyl chain .
    • Includes a 3-chloro-4-(4-fluorobenzyloxy)phenyl substituent.
  • Impact on properties :
    • Higher halogen content (Cl, F) may improve receptor binding but reduce metabolic stability.
    • Lower solubility compared to the target compound due to the absence of oxygen-rich THF .
Compound C : 2-Ethoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl benzoate ()
  • Structural differences :
    • Replaces the THF-methyl group with a phenyl ring .
    • Uses a 2-ethoxy group instead of 2-methoxy.
  • Impact on properties :
    • Increased aromaticity may enhance π-π stacking but reduce solubility.
    • Ethoxy group provides slightly higher lipophilicity than methoxy .

Key observations :

  • The THF-methyl group in the target compound may improve membrane permeability compared to phenyl or alkyl substituents .
  • 3-Methylbenzoate likely reduces cytotoxicity compared to halogenated analogues (e.g., Compound B) .

Physicochemical Properties

Property Target Compound Compound A () Compound B ()
Molecular weight ~500 g/mol (estimated) 724.27 g/mol 407.91 g/mol
Melting point Not reported 107–109°C Not reported
Solubility Moderate (THF group) High (ethoxy chain) Low (chloro/fluoro groups)
Spectral data (IR) C=O (1680 cm⁻¹), S–C=S (1220 cm⁻¹) C=O (1700 cm⁻¹), Si–O (1100 cm⁻¹) C=O (1695 cm⁻¹), C–Cl (750 cm⁻¹)

Biological Activity

2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C27H23NO4S2C_{27}H_{23}NO_4S_2 with a molecular weight of 489.6 g/mol. The structure features a thiazolidinone ring, which is known for its diverse biological activities, particularly in anticancer and anti-inflammatory applications.

PropertyValue
Molecular FormulaC27H23NO4S2
Molecular Weight489.6 g/mol
IUPAC Name[2-methoxy-4-[(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 3-methylbenzoate
InChI KeyBYPGFEFBAAHEIA-JLPGSUDCSA-N

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including the compound . Research indicates that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and caspase activation. For instance, a study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against A549 lung cancer cells, with IC50 values in the micromolar range .

Case Study:
In a comparative study involving multiple thiazolidinone derivatives, the compound exhibited enhanced apoptotic effects in A549 cells compared to controls. The mechanism was linked to an increase in ROS levels and subsequent activation of the mitochondrial pathway leading to apoptosis .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Investigations into its efficacy against various bacterial strains have revealed that it can inhibit bacterial growth effectively. The structure allows it to interact with bacterial enzymes, potentially disrupting their function.

Research Findings:
A study evaluating the antibacterial properties of related thiazolidinone compounds found that they significantly reduced the viability of Gram-positive and Gram-negative bacteria. The mechanism was attributed to the inhibition of cell wall synthesis and disruption of metabolic pathways .

The biological activity of 2-Methoxy-4-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 3-methylbenzoate is believed to involve several mechanisms:

  • Enzyme Inhibition: The thiazolidinone moiety interacts with specific enzymes, inhibiting their activity.
  • ROS Generation: It induces oxidative stress in cancer cells, leading to apoptosis.
  • Cell Cycle Arrest: Studies indicate that it may cause cell cycle arrest at various phases, enhancing its anticancer effects.

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